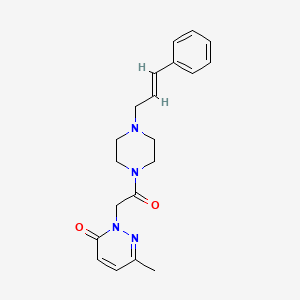
(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-2-(2-(4-cinnamylpiperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one, also known as CMPD-1, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Therapeutic Potential in Chagas Disease
The compound has been investigated for its potential as a drug for the treatment of Chagas disease. A specific study synthesized a fluorescent probe based on amide-containing thiazoles, closely related to the compound of interest, for in vivo biodistribution studies, which could further facilitate the development of therapeutic strategies against Chagas disease (Rodríguez et al., 2017).
Cardiovascular Applications
A series of derivatives, including the compound, were synthesized and evaluated for their positive inotropic activity, indicating potential applications in treating cardiovascular diseases. One specific derivative showed significant increased stroke volume in isolated rabbit heart preparations, suggesting potential therapeutic benefits for heart conditions (Wu et al., 2012).
Anti-inflammatory and Analgesic Properties
Research has also explored the anti-inflammatory and analgesic properties of derivatives of this compound. One study identified a derivative as an ideal anti-inflammatory agent with significant selectivity for the COX-2 enzyme, without ulcerogenic and cardiovascular side effects, offering a promising lead for further drug development (Sharma & Bansal, 2016).
Anticonvulsant Activity
Another area of application is in the development of anticonvulsant medications. Derivatives of the compound have been synthesized and tested for anticonvulsant activity, showing effectiveness in various seizure models, which could lead to new treatments for epilepsy and other seizure disorders (Kamiński, Rzepka, & Obniska, 2011).
Synthesis and Structural Studies
The compound has also been a subject of synthesis and structural studies, aiming to develop novel methodologies for producing such complex molecules. These studies contribute to the broader field of medicinal chemistry by providing insights into the synthesis of potential therapeutic agents with applications in various diseases (Shakhmaev, Sunagatullina, & Zorin, 2016).
properties
IUPAC Name |
6-methyl-2-[2-oxo-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-17-9-10-19(25)24(21-17)16-20(26)23-14-12-22(13-15-23)11-5-8-18-6-3-2-4-7-18/h2-10H,11-16H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZAXBXZTJXIFR-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2808823.png)
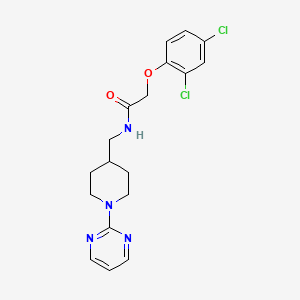
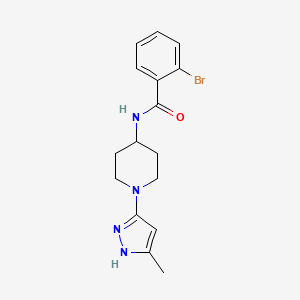
![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)
![8-Chloro-3-[(1-cyclobutylaziridin-2-yl)methoxy]quinoline](/img/structure/B2808828.png)
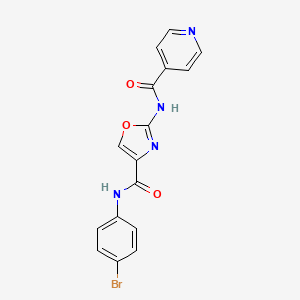
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)

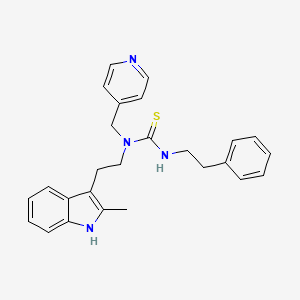
![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)
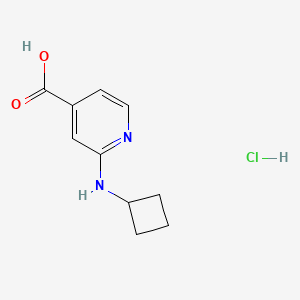
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)